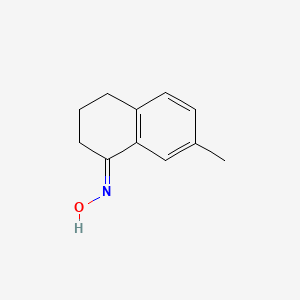

7-Methyl-1-tetralone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXXCKJRKNRTSY-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=NO)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(CCC/C2=N\O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methyl-1-tetralone oxime CAS number search

The following technical guide is structured to serve as an authoritative resource for researchers and medicinal chemists. It prioritizes actionable protocols, chemical verification, and downstream utility over generic descriptions.

CAS Number Verification, Synthesis Protocol, and Application Utility

Chemical Identity & CAS Verification

In the landscape of intermediate chemistry, 7-Methyl-1-tetralone oxime is a critical building block, primarily utilized in the synthesis of CNS-active agents and sesquiterpenes. Unlike its parent ketone, the oxime derivative often lacks robust indexing in public databases, leading to search ambiguity.

Core Identity Data[1]

-

Chemical Name: (E/Z)-N-(7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine

-

Primary CAS Number: 5462-81-7 [1]

-

Molecular Formula: C₁₁H₁₃NO[2]

-

Molecular Weight: 175.23 g/mol [2]

-

Precursor CAS (Ketone): 22009-37-6 (7-Methyl-1-tetralone)[3][4]

Search & Verification Strategy

When sourcing this compound, researchers often encounter "Not Found" results because it is frequently synthesized in situ or listed under varying IUPAC permutations.

-

Validation Checkpoint: If a vendor lists the CAS 3349-64-2 , reject it; this corresponds to the unsubstituted 1-tetralone oxime.

-

Isomerism: The compound typically exists as a mixture of E (anti) and Z (syn) isomers, with the E-isomer often predominating due to steric relief between the oxime hydroxyl and the peri-hydrogen at the C8 position.

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~105–108 °C (Predicted/Analogous range) |

| Solubility | Soluble in EtOH, MeOH, DMSO; sparingly soluble in water |

| SMILES | CC1=CC2=C(C(=NO)CCC2)C=C1 |

Synthesis Protocol: Standardized Oximation

For research applications requiring high purity (>98%), commercial sourcing can be inconsistent. The following protocol is a self-validating, scalable method to synthesize this compound from its ketone precursor.

Reaction Logic

The reaction utilizes Hydroxylamine Hydrochloride (NH₂OH[5][6][7]·HCl) in a buffered ethanolic solution. The addition of a weak base (Sodium Acetate or Sodium Carbonate) liberates the free hydroxylamine nucleophile while buffering the HCl byproduct, preventing acid-catalyzed degradation or Beckmann rearrangement side reactions.

Reagents & Stoichiometry[1]

-

Precursor: 7-Methyl-1-tetralone (1.0 eq)

-

Reagent: Hydroxylamine Hydrochloride (1.5 eq)

-

Base: Sodium Acetate (anhydrous) (2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-1-tetralone (10 mmol) in Ethanol (30 mL).

-

Reagent Preparation: In a separate beaker, dissolve Hydroxylamine HCl (15 mmol) and Sodium Acetate (20 mmol) in Water (10 mL).

-

Addition: Add the aqueous reagent solution dropwise to the ethanolic ketone solution at room temperature.

-

Reflux: Fit a condenser and heat the mixture to reflux (80 °C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (high R_f) should disappear, replaced by a lower R_f oxime spot.

-

-

Workup:

-

Cool the reaction to room temperature.[7]

-

Rotary evaporate the ethanol to approx. 20% volume.

-

Add ice-cold water (50 mL) to induce precipitation.

-

-

Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) to remove residual salts.

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if the melting point range is >2°C.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the chemical pathway from the commercially available ketone to the oxime, and its subsequent divergence into key pharmaceutical scaffolds.

Figure 1: Synthesis pathway of this compound and its divergence into amine (reduction) and lactam (rearrangement) scaffolds.[2][3][4][8][9]

Applications in Drug Discovery

The oxime moiety serves as a "masked" amine or a transition state mimic. Its primary utility lies in the generation of 1-aminotetralins , a privileged scaffold in medicinal chemistry.

CNS Active Agents

The 7-methyl-1-aminotetralin scaffold is structurally homologous to sertraline and rotigotine precursors.

-

Mechanism: Reduction of the oxime (using H₂/Raney Ni or LiAlH₄) yields the primary amine.

-

Chirality: Asymmetric hydrogenation of the oxime (or its corresponding enamide) using chiral Ru-catalysts (e.g., Ru-BINAP) allows for the enantioselective synthesis of (R)- or (S)-7-methyl-1-aminotetralin, critical for receptor binding affinity.

Beckmann Rearrangement

Treatment of this compound with polyphosphoric acid (PPA) or thionyl chloride induces a ring expansion (Beckmann Rearrangement) to form 8-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one .

-

Utility: These lactams are precursors to benzazepine derivatives, often investigated for vasopressin antagonism and dopaminergic modulation.

Analytical Derivatization

In GC-MS analysis of complex biological matrices, ketones like 7-methyl-1-tetralone are often derivatized to their oximes to improve volatility and thermal stability, preventing degradation in the injection port.

References

-

Sigma-Aldrich (Merck) . This compound Product Detail. Retrieved from (CAS Verification: 5462-81-7).

-

ChemicalBook . This compound Properties and Suppliers. Retrieved from .

-

Google Patents . Method for preparing 1-tetralone oxime (CN104926688A). Retrieved from (General synthesis methodology).

-

Tokyo Chemical Industry (TCI) . 7-Methyl-1-tetralone (Precursor Data). Retrieved from .

Sources

- 1. (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine | 5462-81-7 [chemicalbook.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]

- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]

- 7. isca.me [isca.me]

- 8. 5462-81-7 CAS Manufactory [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 7-Methyl-1-tetralone Oxime in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Methyl-1-tetralone oxime, a molecule of significant interest in contemporary drug discovery and development.[1] Intended for researchers, medicinal chemists, and formulation scientists, this document elucidates the theoretical principles governing its solubility and presents a robust experimental framework for its empirical determination. By synthesizing fundamental chemical principles with practical laboratory protocols, this guide serves as an essential resource for the effective handling and application of this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's bioavailability and therapeutic efficacy. For a compound like this compound, which is a derivative of tetralone scaffolds known for their diverse biological activities, understanding its solubility profile is paramount.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal in vivo performance.[3] Consequently, a thorough characterization of its solubility in a range of organic solvents is essential for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5][6] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure and Polarity of this compound:

The structure of this compound features a largely non-polar tetralone backbone and a polar oxime functional group (-C=N-OH). The oxime moiety is capable of both hydrogen bond donation (from the hydroxyl group) and acceptance (at the nitrogen and oxygen atoms).[7] This dual hydrogen-bonding capability imparts a significant degree of polarity to the molecule.

Based on this structure, we can anticipate the following:

-

Polar Solvents: this compound is expected to exhibit good solubility in polar organic solvents.[8] Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the oxime group, facilitating dissolution. Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide) can also effectively solvate the molecule due to their high dielectric constants and ability to accept hydrogen bonds.[6]

-

Non-Polar Solvents: In contrast, the solubility in non-polar solvents (e.g., hexane, toluene) is likely to be limited. While the tetralone backbone has non-polar character, the strong intermolecular forces associated with the polar oxime group (hydrogen bonding) may not be overcome by the weaker van der Waals interactions with non-polar solvents.

The known solubility of the precursor, 7-Methyl-1-tetralone, in methanol, dichloromethane, and ethyl acetate further supports the selection of these and similarly polar solvents for the oxime derivative.[9]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound in a selection of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[10]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent):

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Ethyl acetate

-

Dichloromethane

-

Toluene

-

Hexane

-

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure the accurate and reproducible determination of equilibrium solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the respective organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) in a preliminary experiment.[11]

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte. The mobile phase composition and detector wavelength should be optimized for this compound.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered samples from the solubility experiments and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in each of the filtered samples.

-

The calculated concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |

| Polar Protic | ||

| Methanol | 32.7 | To be determined |

| Ethanol | 24.5 | To be determined |

| Isopropanol | 19.9 | To be determined |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |

| Acetonitrile | 37.5 | To be determined |

| Acetone | 20.7 | To be determined |

| Ethyl Acetate | 6.0 | To be determined |

| Dichloromethane | 9.1 | To be determined |

| Non-Polar | ||

| Toluene | 2.4 | To be determined |

| Hexane | 1.9 | To be determined |

The experimentally determined solubility values can then be correlated with solvent properties, such as the dielectric constant, to validate the initial theoretical predictions. This comprehensive dataset will be invaluable for guiding solvent selection in subsequent research and development activities.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a prerequisite for its successful application in drug discovery and development. This guide has provided a detailed framework for both predicting and experimentally determining its solubility profile. By following the principles and protocols outlined herein, researchers can generate high-quality, reliable data to inform critical decisions in synthesis, purification, formulation, and biological testing, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.

References

-

Quora. (2018, July 20). How to detect the best solvent for specific organic compounds from its structure. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]

-

Chem-Impex. (n.d.). Tetralone-1-oxime. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Reddit. (2023, September 26). Solvents and polarity. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PubMed. (2014, January 21). Exploring the physicochemical properties of oxime-reactivation therapeutics for cyclosarin, sarin, tabun, and VX inactivated acetylcholinesterase. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative Measures of Solvent Polarity. Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural Chemistry of Oximes. Crystal Growth & Design. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Chem-Impex. (n.d.). 7-Metoxi-1-tetralona. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyltetralone. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 7-METHYL-1-TETRALONE| CAS No:22009-37-6. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 9. guidechem.com [guidechem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. who.int [who.int]

In-Depth Technical Guide: 7-Methyl-1-tetralone Oxime

Nomenclature, Synthesis, and Structural Characterization

Executive Summary

7-Methyl-1-tetralone oxime is a bicyclic aromatic derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] While the parent ketone (7-methyl-1-tetralone) is a known scaffold for sesquiterpene synthesis (e.g., Calamenene) and CNS-active agents, the oxime derivative functions as a "chemical hinge," allowing access to complex amines via reduction or lactams via Beckmann rearrangement.[1]

This guide provides a definitive analysis of its IUPAC nomenclature, a self-validating synthesis protocol, and the stereochemical considerations required for high-purity applications.

Part 1: Structural Elucidation & Nomenclature[1]

The IUPAC Identity

The naming of this compound requires dissecting the parent skeleton and the functional group modification.[1] While "Tetralone" is a retained IUPAC name for 3,4-dihydronaphthalen-1(2H)-one, the systematic approach ensures unambiguous identification.[1]

| Component | Systematic Name | Explanation |

| Parent Skeleton | 3,4-dihydronaphthalen-1(2H)-one | The core bicyclic system.[1] Numbering starts at the carbonyl carbon (C1).[1] |

| Substituent | 7-Methyl | A methyl group attached to position 7 of the aromatic ring.[1] |

| Functional Group | Oxime | Replacement of the carbonyl oxygen (=O) with a hydroxyimino group (=N-OH).[1] |

The Preferred IUPAC Names (PIN)

According to IUPAC 2013 recommendations (Blue Book P-68.3.1.1), oximes can be named as functional derivatives or substitutively as N-hydroxyimines.[1]

-

Substitutive Name (Preferred): (1E)-N-hydroxy-7-methyl-3,4-dihydronaphthalen-1(2H)-imine

-

Logic: The (=N-OH) group is treated as an imine substituted with a hydroxy group.[1]

-

-

Functional Class Name (Commonly Accepted): 7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime [1]

-

Retained/Trivial Name: This compound

-

Usage: Widely used in industrial catalogs and bench chemistry.

-

Numbering & Logic Diagram

The following diagram illustrates the decomposition of the structure to derive the correct numbering.

Figure 1: Structural decomposition logic for determining the nomenclature of this compound.

Part 2: Stereochemical Considerations ( vs. )

Unlike simple ketones, oximes exhibit geometric isomerism due to the restricted rotation around the C=N double bond.[1] This is critical for downstream applications, particularly the Beckmann Rearrangement , which is stereospecific (the group anti to the hydroxyl migrates).[1]

-

(

)-Isomer (Anti): The hydroxyl group (-OH) is on the opposite side of the aromatic ring (pointing toward the aliphatic CH2 at C2).[1] This is generally the thermodynamically preferred isomer due to steric repulsion between the -OH and the peri-hydrogen at position 8 of the aromatic ring.[1] -

(

)-Isomer (Syn): The hydroxyl group is on the same side as the aromatic ring.[1]

Why it matters:

-

Catalytic Hydrogenation:

mixtures can lead to different rates of reduction. -

Rearrangement: The (

)-isomer rearranges to the lactam where the aromatic ring migrates (expanding to a benzo-azepinone).[1]

Part 3: Synthesis Protocol

Mechanistic Pathway

The synthesis involves the nucleophilic attack of hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by proton transfer and dehydration.[1]

Figure 2: Reaction pathway for the oximation of 7-methyl-1-tetralone.

Experimental Procedure (Self-Validating)

This protocol uses a buffered aqueous-alcoholic system to maximize yield and purity.[1]

Reagents:

-

Hydroxylamine hydrochloride (1.5 eq)[1]

-

Sodium Acetate (anhydrous) (2.0 eq)[1]

-

Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 7-methyl-1-tetralone in Ethanol (5 mL per gram of ketone).

-

Reagent Addition: Add a solution of Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in the minimum amount of water necessary to dissolve them.

-

Note: Sodium acetate acts as a buffer to neutralize the HCl released, preventing the protonation of the hydroxylamine amine group (which would render it non-nucleophilic).[1]

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The ketone spot should disappear.[1]

-

Workup:

-

Purification: Filter the solid and wash with cold water. Recrystallize from aqueous ethanol if necessary to separate

isomers or remove trace impurities.

Part 4: Analytical Characterization

To validate the synthesis, compare the spectral data against these expected parameters.

| Method | Characteristic Signal | Interpretation |

| 1H NMR | Broad singlet corresponding to the Oxime -OH proton.[1] | |

| 1H NMR | Triplet for the protons at C2 (alpha to C=N), shifted upfield relative to the ketone. | |

| 13C NMR | Characteristic signal for the C=N carbon (C1). | |

| IR | 3200–3400 cm⁻¹ | Broad O-H stretch. |

| IR | 1640–1660 cm⁻¹ | Weak C=N stretching vibration. |

Part 5: Applications in Drug Development[5]

While 7-methyl-1-tetralone is a distinct entity, its chemistry parallels the synthesis of major antidepressants like Sertraline (which utilizes the 3,4-dichlorophenyl tetralone analog).[1] The oxime moiety serves as a versatile gateway:

-

Primary Amines: Reduction (e.g., H2/Pd-C or LAH) yields 7-methyl-1-aminotetralin, a scaffold for CNS ligands.[1]

-

Lactams (Benzoazepinones): Treatment with PCl5 or SOCl2 induces the Beckmann Rearrangement, expanding the ring to a 7-membered lactam, utilized in the synthesis of alkaloids.[1]

References

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-68.3.1.1 (Oximes).[1][5] Link

-

Org. Synth. (2005).[1] Synthesis of 6-Amino-1-tetralone via Beckmann Rearrangement.[1] Organic Syntheses, 82,[1] 64. (Demonstrates the oxime-to-amine/lactam pathway on a tetralone scaffold). Link[1]

-

ChemicalBook. (2024).[1] 7-Methyl-1-tetralone Product Properties and CAS 22009-37-6.[1][3][6]Link[1]

-

De Luca, L., et al. (2002).[7][8] Beckmann Rearrangement of Oximes under Very Mild Conditions.[7][8][9] Journal of Organic Chemistry, 67(17), 6272–6274.[1] (Methodology for converting tetralone oximes). Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 7-METHYL-1-TETRALONE| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. 7-Methyl-1-tetralone | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]

- 9. audreyli.com [audreyli.com]

Methodological & Application

Application Notes and Protocol for the Oximation of 7-Methyl-1-Tetralone

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Oximes in Synthesis

The conversion of carbonyl functionalities into oximes is a cornerstone transformation in organic chemistry. Oximes are highly crystalline compounds, a property that makes them excellent for the purification and characterization of carbonyl compounds.[1] Beyond this classical application, oximes serve as versatile synthetic intermediates for the preparation of a diverse array of nitrogen-containing compounds, including amides via the Beckmann rearrangement, nitriles, nitrones, and amines.[1] In medicinal chemistry and drug development, tetralone oximes are valuable precursors for synthesizing novel heterocyclic scaffolds and bioactive molecules.[2] The 7-methyl-1-tetralone oxime, in particular, is a key building block for various pharmacologically relevant structures. This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and safety practices.

Reaction Overview & Mechanistic Insight

The oximation of a ketone, such as 7-methyl-1-tetralone, with hydroxylamine hydrochloride is a nucleophilic addition-elimination reaction. The reaction is typically carried out in a protic solvent, and the presence of a base is crucial.

The Role of pH: The reaction rate is highly pH-dependent. The free hydroxylamine base (NH₂OH) is the active nucleophile, not its protonated salt (NH₃OH⁺Cl⁻). Therefore, a base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine. However, strongly acidic conditions will protonate the hydroxylamine, rendering it non-nucleophilic. Conversely, strongly basic conditions can lead to undesired side reactions. The optimal pH for oximation is generally mildly acidic (around pH 4-5), which allows for a sufficient concentration of free hydroxylamine while also catalyzing the dehydration of the intermediate carbinolamine.

Mechanism of Oximation:

-

Liberation of the Nucleophile: A base (in this protocol, sodium carbonate) reacts with hydroxylamine hydrochloride to generate the free hydroxylamine.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen atom due to its lower electronegativity, attacks the electrophilic carbonyl carbon of the 7-methyl-1-tetralone.[3] This forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

-

Dehydration: The intermediate is dehydrated, typically under mild heating, to form the final oxime product with a carbon-nitrogen double bond (C=N).

Caption: Logical workflow of the oximation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the oximation of the parent compound, 1-tetralone, and is expected to provide a high yield of the desired product.[4]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Quantity (per 10g Ketone) | Molar Equiv. |

| 7-Methyl-1-tetralone | 22009-37-6 | 160.21 g/mol | 10.0 g | 1.0 |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | 4.8 g | ~1.1 |

| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 g/mol | 3.6 g | ~0.55 |

| Ethanol (95%) | 64-17-5 | - | 135 mL | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (500 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the oximation.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 7-methyl-1-tetralone (10.0 g), 95% ethanol (135 mL), hydroxylamine hydrochloride (4.8 g), and anhydrous sodium carbonate (3.6 g).[4]

-

Expert Insight: The order of addition is generally not critical, but adding the solids to the solvent with stirring can prevent clumping. Sodium carbonate is chosen as an inexpensive and moderately strong base, sufficient to liberate the hydroxylamine without creating a harshly basic environment. Other bases like pyridine or sodium acetate can also be used, potentially at lower temperatures, but require different workup procedures.[5][6]

-

-

Reaction Execution: Attach a reflux condenser to the flask and begin vigorous stirring. Heat the mixture to reflux (approximately 80°C) using a heating mantle.[4] Maintain the reflux for 3 to 4 hours.

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot. Refluxing ensures the reaction proceeds at a reasonable rate to completion.

-

-

Crystallization and Isolation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As the solution cools, the product will crystallize out of the solution.[4]

-

Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold 95% ethanol (2-3 times) to remove any soluble impurities.[4]

-

Expert Insight: Washing with cold solvent is critical to minimize loss of the desired product, which may have some solubility in the mother liquor.

-

-

Drying: Transfer the crystalline product to a watch glass or drying dish and dry under vacuum to a constant weight. This will yield the final this compound product.

Expected Results and Characterization

-

Yield: High yields are expected for this reaction, typically above 85-90%.

-

Appearance: The product should be a crystalline solid.

-

Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should confirm the presence of the aromatic and aliphatic protons of the tetralone backbone, the methyl group, and a characteristic peak for the N-OH proton.

-

¹³C NMR: The spectrum should show the disappearance of the carbonyl carbon peak (typically ~200 ppm) and the appearance of a C=N carbon peak (typically ~150-160 ppm).

-

IR Spectroscopy: A strong C=O stretch (around 1680 cm⁻¹) from the starting material should be absent, and a C=N stretch (around 1650 cm⁻¹) should be present. A broad O-H stretch will also be observed.

-

Safety and Handling Precautions

-

Hydroxylamine Hydrochloride: This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[7] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[7] Always handle hydroxylamine hydrochloride in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust.

-

7-Methyl-1-tetralone: This compound may cause skin, eye, and respiratory irritation.[5] Handle with standard laboratory precautions.

-

General Precautions: The reaction should be performed in a well-ventilated area, preferably a fume hood. Ethanol is flammable; ensure the heating mantle is in good working order and there are no sources of ignition nearby.

References

- Method for preparing 1-tetralone oxime.

-

Hydroxylamine·HCl. G-Biosciences. [Link]

-

Synthesis of tetralones 12 by the photocatalyzed radical fragmentation of oxime esters 11. ResearchGate. [Link]

-

Wang, J.; et al. Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]

- The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.

-

Jadhav, A. D.; et al. An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

-

Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews - ACS Publications. [Link]

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

-

From α-Tetralone Oximes to Tetracyclic Frameworks. Request PDF - ResearchGate. [Link]

-

Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

-

ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

Sources

- 1. 7-Methoxy-1-tetralone | 6836-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum [chemicalbook.com]

- 4. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]

- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 7-Hydroxy-1-tetralone | 22009-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. asianpubs.org [asianpubs.org]

Application Note: Accelerated Synthesis of Tetralone Oxime Derivatives via Microwave Irradiation

Executive Summary

This application note details a robust protocol for the microwave-assisted synthesis (MAS) of tetralone oxime derivatives. Tetralone oximes are critical pharmacophores and intermediates in the synthesis of antidepressants (e.g., Sertraline), anti-inflammatory agents, and complex polycyclic frameworks.

Conventional thermal reflux methods for oximation are often plagued by long reaction times (3–6 hours), incomplete conversion, and tedious work-up procedures.[1] By leveraging the dielectric heating properties of microwave irradiation, this protocol reduces reaction times to under 10 minutes while increasing yields to >90%. This guide provides two distinct workflows: a standard solvent-based method and a "Green Chemistry" solvent-free approach.[1]

Mechanistic Insight & Microwave Theory

The Microwave Effect

Unlike conventional heating, which relies on thermal conduction from vessel walls, microwave irradiation heats the reaction mixture volumetrically through dipolar polarization and ionic conduction .

-

Dipolar Polarization: The polar solvent (Ethanol/Water) and the carbonyl group of the tetralone align with the oscillating electric field. The molecular friction generated by this realignment causes rapid internal heating.

-

Ionic Conduction: The presence of ionic species (Hydroxylamine hydrochloride, Sodium Acetate) enhances the heating rate, allowing the reaction mixture to reach the activation energy barrier (

) almost instantaneously.

Reaction Mechanism

The formation of the oxime proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the tetralone, followed by acid-catalyzed dehydration.

Figure 1: Mechanistic pathway of tetralone oximation.[1] Microwave irradiation accelerates the rate-limiting dehydration step.[1]

Experimental Protocols

Materials & Equipment[1][2][3][4][5]

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.

-

Reagents: 1-Tetralone (97%), Hydroxylamine hydrochloride (

), Sodium Acetate ( -

Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps.

Protocol A: Standard Ethanol-Water Method

Best for scale-up and high purity requirements.[1]

-

Preparation: In a 10 mL microwave vial, dissolve 1-Tetralone (5 mmol, 0.73 g) in Ethanol (3 mL) .

-

Reagent Addition: Add an aqueous solution of Hydroxylamine hydrochloride (7.5 mmol, 0.52 g) and Sodium Acetate (7.5 mmol, 0.61 g) in Water (2 mL) .

-

Note: NaOAc acts as a buffer to neutralize the HCl released and prevent protonation of the hydroxylamine nitrogen, maintaining its nucleophilicity.

-

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 100°C

-

Power: Dynamic (Max 150 W)[1]

-

Hold Time: 5 minutes

-

Stirring: High

-

-

Work-up: Cool the vessel to 50°C using compressed air. Pour the reaction mixture into ice-cold water (20 mL) . The oxime will precipitate as a white/off-white solid.[1]

-

Purification: Filter the solid, wash with cold water (

mL), and dry. Recrystallize from ethanol if necessary.

Protocol B: Green Solvent-Free Method

Best for rapid screening and environmental compliance.[1]

-

Grinding: In a mortar, grind 1-Tetralone (5 mmol) ,

(6 mmol) , and Basic Alumina ( -

Transfer: Transfer the paste into a microwave-safe open vessel (or loosely capped flask).

-

Irradiation: Irradiate in short bursts to prevent overheating.

-

Power: 200 W (Pulse mode)[1]

-

Time: 2–3 minutes total (30 sec ON / 10 sec OFF).

-

-

Extraction: Add Ethyl Acetate (10 mL) to the solid residue, stir for 2 minutes, and filter to remove the alumina.

-

Isolation: Evaporate the solvent to obtain the crude oxime.

Workflow Visualization

Figure 2: Decision tree and workflow for Solvent-based vs. Solvent-free synthesis.[1]

Results & Validation

Efficiency Comparison

The microwave method demonstrates superior efficiency compared to traditional thermal reflux.

| Parameter | Conventional Reflux | Microwave Protocol A | Microwave Protocol B (Green) |

| Solvent | Ethanol (Reflux) | Ethanol/Water (Sealed) | None (Solid Support) |

| Temperature | 78°C (Boiling Point) | 100°C (Superheated) | Variable (Local Heating) |

| Time | 3 – 5 Hours | 5 Minutes | 2 – 3 Minutes |

| Yield | 75 – 82% | 92 – 96% | 88 – 92% |

| Energy Usage | High (Continuous heat) | Low (Targeted energy) | Very Low |

Characterization Data (Self-Validation)

To validate the successful synthesis of 1-Tetralone Oxime, ensure the following spectral signatures are present:

-

Melting Point: 101–103°C.

-

FT-IR (

):-

Appearance of broad -OH stretch at 3200–3300.[1]

-

Appearance of C=N stretch at 1630.

-

Disappearance of the strong C=O ketone peak at 1680.

-

-

NMR (400 MHz,

-

9.0–10.0 (s, 1H, N-OH, exchangeable with

-

Shift of the

-protons (adjacent to C=N) compared to the starting ketone.

-

9.0–10.0 (s, 1H, N-OH, exchangeable with

Troubleshooting & Safety

-

Pressure Management: Ethanol absorbs microwaves efficiently. In a sealed vessel at 100°C, pressure may reach 2–4 bar. Ensure vials are rated for at least 10 bar.

-

Beckmann Rearrangement Side-Reaction: If the reaction mixture is too acidic or heated excessively (>140°C), the oxime may rearrange into the corresponding amide (lactam). Control: Maintain adequate base (NaOAc) and strictly limit temperature to 100–110°C.

-

Incomplete Conversion: If TLC shows starting material, extend irradiation in 2-minute increments. Do not increase power blindly; this causes solvent decomposition.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [1]

-

Sridharan, V., et al. (2011).[2] Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Current Organic Chemistry.

-

Kad, G. L., et al. (2001).[3] Solventless preparation of oximes in the solid state and via microwave irradiation.[3] Green Chemistry.

-

Vibhute, Y. B., et al. (2010).[4] Comparative study of conventional and microwave assisted synthesis of novel Schiff bases. Journal of Chemical and Pharmaceutical Research.

-

Patil, S., et al. (2012). Microwave assisted synthesis of oximes from ketones and aldehydes.[3][5] International Journal of Chemical Sciences.

Sources

- 1. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Solventless preparation of oximes in the solid state and microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for 7-Methyl-1-tetralone oxime recrystallization

Welcome to the technical support guide for the purification of 7-Methyl-1-tetralone oxime. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require robust, reliable purification methods. The conversion of 7-Methyl-1-tetralone to its corresponding oxime is a critical step in the synthesis of various bioactive molecules, and achieving high purity is paramount for downstream applications.[1][2]

This guide provides in-depth, field-proven insights into the most common and effective purification method: recrystallization. We will explore common challenges, provide step-by-step troubleshooting, and explain the scientific principles behind our recommendations to ensure you can develop a self-validating and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing this compound?

The single most critical factor is the choice of solvent or solvent system. An ideal solvent should dissolve the oxime completely when hot but only sparingly when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

Q2: My crude product is a sticky solid or oil. Can I still use recrystallization?

Absolutely. This is a common issue. An oily or sticky crude product indicates the presence of impurities that are depressing the melting point. The goal of recrystallization is to selectively crystallize the high-purity oxime from this mixture. The key is to find a solvent system where the oxime has a steep solubility curve with temperature, while the impurities do not.

Q3: My purified oxime shows a single spot on TLC, but GC-MS analysis indicates the presence of the corresponding nitrile impurity. Why is this happening and how can I fix it?

This is a known challenge with oxime purification.[3] There are two primary possibilities:

-

Co-elution on TLC: The nitrile impurity may have a very similar Rf value to your oxime in the chosen TLC solvent system, making them appear as a single spot.

-

Thermal Decomposition: The oxime might be partially converting to the nitrile under the high-temperature conditions of the GC inlet.[3]

To address this, focus on optimizing the recrystallization to physically remove the nitrile. A carefully selected solvent system that exploits subtle polarity differences is crucial. Consider a non-polar/polar aprotic mixture like Hexane/Ethyl Acetate, which can often provide better separation than alcohol-based systems for such impurities.

Q4: How do I properly perform a mixed-solvent recrystallization?

-

Dissolve the crude oxime in the minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.

-

While hot, add the "poor" solvent (the one in which it is sparingly soluble) dropwise until you observe persistent cloudiness (the saturation point).

-

Add a few more drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

-

Allow the solution to cool slowly. This method is highly effective for achieving high purity.[4]

Recrystallization Troubleshooting Guide

Even with a well-planned procedure, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound.

| Problem | Potential Causes | Solutions & Scientific Rationale |

| "Oiling Out" (Product separates as a liquid instead of solid crystals) | 1. The solution is too supersaturated.2. The boiling point of the solvent is higher than the melting point of the oxime-impurity mixture.3. The rate of cooling is too rapid. | 1. Increase Solvent Volume: Add more hot solvent to reduce the concentration before cooling.2. Re-heat and Agitate: Re-heat the mixture until the oil redissolves completely. Allow it to cool much more slowly with gentle stirring to encourage ordered crystal lattice formation over amorphous oiling.3. Change Solvent System: Select a solvent with a lower boiling point or a solvent mixture where the oxime's solubility is lower at elevated temperatures. |

| No Crystal Formation (Solution remains clear upon cooling) | 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble even in the cold solvent.3. Lack of nucleation sites for crystal growth to begin. | 1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Retest for crystallization upon cooling.2. Induce Crystallization: a. Scratch: Use a glass rod to scratch the inner surface of the flask below the solvent line. This creates microscopic imperfections that serve as nucleation points. b. Seed: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.3. Enhance Insolubility: If using a mixed-solvent system, add a small amount of the "poor" solvent. If using a single solvent, cool the flask in an ice-salt bath to achieve a lower temperature. |

| Very Low Yield (Minimal product recovered after filtration) | 1. Excessive solvent was used during dissolution.2. The oxime has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.4. Crystals were washed with a solvent at room temperature. | 1. Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.2. Maximize Cooling: Cool the flask in an ice bath for at least 30 minutes before filtration to minimize the amount of product dissolved in the mother liquor.3. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and perform the step quickly.4. Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product. |

| Product Remains Colored or Impure (Poor appearance or broad melting point range) | 1. Colored impurities are present.2. Rapid cooling has trapped impurities within the crystal lattice.3. The chosen solvent is not effective at separating the specific impurities. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.2. Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This slow process allows for the formation of a pure crystal lattice, excluding impurities.3. Re-recrystallize: A second recrystallization, potentially with a different solvent system, may be necessary to achieve the desired purity. |

Visual Workflows

Solvent Selection Protocol

The following workflow guides the logical selection of an appropriate solvent system for recrystallization.

Caption: A decision tree for selecting a recrystallization solvent.

Troubleshooting Crystallization Failure

When crystals fail to form, this decision tree provides a logical path to a solution.

Caption: A workflow for inducing crystallization when it fails to occur spontaneously.

Standard Recrystallization Protocol: Ethanol/Water System

This protocol details a robust method for purifying this compound using a common mixed-solvent system.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flask

-

Hot plate with stirring capabilities

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude oxime in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Place the flask on a hot plate and add the minimum volume of hot ethanol required to completely dissolve the solid with stirring.

-

Saturation: While maintaining the heat, add hot deionized water dropwise to the stirring ethanol solution. Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.

-

Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again. You now have a perfectly saturated solution at high temperature.

-

Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small portion of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to rinse away any remaining soluble impurities.

-

Drying: Allow the crystals to air-dry on the filter for several minutes under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the product's melting point.

References

- University of Colorado, Boulder. (n.d.). Recrystallisation.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89147, 7-Methyltetralone.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 7-Methyl-1-tetralone.

- Beilstein, J. K., et al. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.

- Google Patents. (n.d.). CN104926688A - Method for preparing 1-tetralone oxime.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Ketoximes.

- Sciencemadness Discussion Board. (2014). Oximes.

- ResearchGate. (2015). How can I remove nitrile impurities from the oxime?

- Leapchem. (n.d.). 7-Methyl-1-tetralone丨CAS 22009-37-6.

Sources

Troubleshooting Beckmann rearrangement failures with sterically hindered oximes

Ticket #409: Troubleshooting Beckmann Rearrangement Failures in Sterically Hindered Substrates Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering one of two distinct failure modes common to hindered oximes: Beckmann Fragmentation (forming a nitrile) or Geometric Stagnation (failure to migrate due to syn stereochemistry).

For sterically encumbered substrates (e.g., adamantane derivatives, terpene-derived oximes, or ortho-substituted aryl ketoximes), the standard thermodynamic protocols (H₂SO₄, PCl₅) are often too harsh, promoting fragmentation or polymerization. This guide provides a diagnostic workflow and a mild, organocatalytic protocol (Cyanuric Chloride/DMF) designed to bypass these energy barriers.

Module 1: Diagnostic Workflow

Before altering your synthesis, determine your specific failure mode using this logic tree.

Figure 1: Diagnostic logic for categorizing Beckmann rearrangement failures.

Module 2: The Mechanistic Barrier

To fix the reaction, you must understand the competition between Migration (Pathway A) and Fragmentation (Pathway B).

-

The Anti-Periplanar Rule: The migrating group (R) must be anti-periplanar (180°) to the leaving group (OH/OR'). In hindered systems, the bulky group often forces the oxime into the syn conformation to relieve strain, geometrically locking the molecule against migration.

-

The Fragmentation Trap: If the carbon

to the oxime is tertiary or quaternary (common in hindered substrates), the developing carbocation is stable. The bond breaks away from the nitrogen rather than migrating to it. This is the "Second-Order" Beckmann rearrangement.

The Solution: You need a "hyper-active" leaving group that triggers migration at temperatures lower than the threshold for C-C bond scission.

Module 3: Optimized Protocols

Protocol A: The TCT/DMF Activation (Gold Standard)

Best for: Acid-sensitive substrates and preventing fragmentation.

This method utilizes Cyanuric Chloride (TCT) catalyzed by Dimethylformamide (DMF) . This generates a Vilsmeier-Haack-type intermediate (

Reagents:

-

Substrate: Ketoxime (1.0 equiv)[1]

-

Reagent: Cyanuric Chloride (TCT) (1.1 equiv)

-

Catalyst/Solvent: DMF (2-3 drops catalytic, or as solvent)

-

Solvent: Acetonitrile (

) or DCM.

Step-by-Step Procedure:

-

Preparation: Dissolve the ketoxime (1 mmol) in anhydrous

(5 mL) under -

Activation: Cool the solution to 0°C. Add TCT (1.1 mmol).

-

Catalysis: Add 2 drops of dry DMF. Crucial Step: Monitor for a slight exotherm or color change (yellowing), indicating the formation of the active triazine ether.

-

Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours.

-

Self-Validation Check: Spot TLC. The oxime spot should disappear. If a new spot (intermediate) appears but does not convert to amide, heat to 60°C.

-

-

Quench: Add saturated

solution. Extract with EtOAc.

Why this works: The TCT-activated oxime is so reactive that the migration barrier is lowered, favoring the kinetic amide product over the thermodynamic nitrile fragmentation product.

Protocol B: The Thionyl Chloride/Imidazole Method

Best for: Extremely hindered substrates where TCT fails to engage.

Reagents:

-

Thionyl Chloride (

) (1.1 equiv) -

Imidazole (4.0 equiv)

-

DCM (Solvent)

Procedure:

-

Dissolve oxime in DCM at 0°C.

-

Add Imidazole (acts as a proton shuttle and HCl scavenger).

-

Add

dropwise. -

Mechanism: This forms the imidazolyl sulfinate intermediate, which rearranges rapidly.

Module 4: Comparative Data

| Reagent System | Activation Temp | Fragmentation Risk | Tolerance (Acid Sensitive) | Notes |

| High (>100°C) | High | Low | Historical standard. Avoid for hindered substrates. | |

| TCT / DMF | Low (25°C - 60°C) | Low | High | Recommended. Excellent for avoiding fragmentation. |

| Medium (0°C - RT) | Medium | Moderate | Good alternative if TCT is unavailable. | |

| Zeolites (Solid Acid) | High (>150°C) | High | High | Good for industrial scale, bad for complex lab-scale molecules. |

Module 5: Mechanistic Pathway Visualization

Figure 2: Competition between rearrangement and fragmentation. TCT/DMF favors the green pathway.

Module 6: Frequently Asked Questions (FAQ)

Q: I isolated a nitrile instead of my lactam. What happened? A: You triggered the Beckmann Fragmentation .[1] This occurs because the carbocation generated by breaking the C-C bond is more stable than the transition state required for migration.

-

Fix: Switch to Protocol A (TCT/DMF) . The milder conditions and lower temperature prevent the thermodynamic fragmentation channel from opening.

Q: My reaction is stuck. I see the activated intermediate on LCMS, but it won't rearrange. A: This is a Steric Lock . The bulky group is likely syn to the leaving group. Migration cannot occur without anti alignment.

-

Fix: You need to isomerize the oxime.[2] Add a Lewis acid (like

) or briefly heat the mixture to allow

Q: Can I use this for Aldoximes? A: Caution is advised. Aldoximes are prone to dehydration to nitriles under almost all Beckmann conditions. The TCT method is one of the few that might yield an amide, but nitrile formation is the dominant pathway for aldoximes.

References

-

Furuya, Y., Ishihara, K., & Yamamoto, H. (2005).[3][4] Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241.[5] Link

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[6] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Link

-

Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Beckmann Rearrangement [organic-chemistry.org]

Technical Support Center: 7-Methyl-1-Tetralone Oximation Guide

Topic: Optimizing Reaction Time for 7-Methyl-1-Tetralone Oximation Document ID: TSC-OPT-7MT-004 Audience: Process Chemists, Drug Development Scientists Status: Active / Verified Protocol[1][2]

Executive Summary: The Sertraline Pathway

7-methyl-1-tetralone is a critical intermediate, most notably in the synthesis of Sertraline (Zoloft) and related substituted naphthalenamine therapeutics.[1][2] While the oximation of ketones is a textbook reaction, the specific fusion of the benzene ring in tetralone systems conjugates the carbonyl group, reducing its electrophilicity compared to simple cyclic ketones like cyclohexanone. This often leads to sluggish reaction rates or stalled conversion (equilibrium limitations) if standard "undergrad" protocols are applied without kinetic optimization.[1]

This guide provides a kinetically optimized workflow to minimize reaction time while maximizing conversion, moving beyond standard conditions to industrial-grade process control.

Module 1: The Kinetic "Sweet Spot" (Mechanism & pH)[3]

Q: Why is my reaction stalling at ~50-60% conversion despite excess hydroxylamine?

A: The reaction is likely drifting outside the optimal pH window, causing a kinetic bottleneck or hitting an equilibrium wall.

The oximation mechanism involves two distinct steps with opposing pH requirements:[3]

-

Nucleophilic Attack (Rate-limiting at Low pH): Free hydroxylamine (

) attacks the carbonyl.[1][2] This requires the amine to be deprotonated. -

Dehydration (Rate-limiting at High pH): The carbinolamine intermediate eliminates water to form the oxime.[2] This requires acid catalysis (protonation of the -OH group).[1][2]

The Optimization Paradox:

-

Too Acidic (pH < 3): The amine is fully protonated (

) and cannot attack the ketone. Reaction stops. -

Too Basic (pH > 7): There are no protons available to catalyze the dehydration step. The intermediate reverts to starting material.

Target Parameter: You must buffer the reaction to pH 4.5 – 5.5 . This maintains a concentration of free nucleophile while providing enough protons for the dehydration step.[2]

Visualization: Reaction Mechanism & Rate-Limiting Factors

Figure 1: The dual-step mechanism of oximation. Maximum velocity (

Module 2: Optimized Experimental Protocol

Q: What is the "Golden Batch" protocol for minimizing reaction time?

A: Use a buffered alcoholic system with high-concentration conditions to push the equilibrium.

Standard Operating Procedure (SOP-7MT-OX)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Tetralone : 1.5 eq | Excess reagent drives the equilibrium (Le Chatelier's principle).[1][2] |

| Base / Buffer | Sodium Acetate ( | Acts as a buffer to maintain pH ~5.[1][2] Avoid strong bases (NaOH) which push pH too high.[1][2] |

| Solvent | Ethanol (95%) or Methanol | High solubility for tetralone; water content aids NaOAc solubility but excess water hurts equilibrium.[1] |

| Concentration | 0.5 M - 1.0 M (w.r.t Tetralone) | Higher concentration increases collision frequency and reaction rate.[1][2] |

| Temperature | Reflux (78-80°C) | Tetralones are conjugated and less reactive; heat is required to overcome the activation energy barrier.[1][2] |

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methyl-1-tetralone (10 mmol) in Ethanol (15 mL).

-

Buffer Prep: Add Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15-20 mmol). Note: The mixture will become a slurry.

-

Reaction: Attach a reflux condenser and heat to a vigorous reflux.

-

Monitoring: Check via TLC (Mobile phase: 20% EtOAc/Hexane) or HPLC. Look for the disappearance of the ketone peak (UV 254 nm).

-

Workup: Cool to room temperature. The oxime often precipitates or can be induced to precipitate by adding cold water. Filter and wash with water to remove salts.[1][2]

Module 3: Troubleshooting & FAQs

Q: I see two spots on TLC/HPLC close together. Is this an impurity? A: Likely No . Oximes of asymmetric ketones like 7-methyl-1-tetralone exist as E/Z geometric isomers .[1][2]

-

Diagnosis: Both isomers are usually reducible to the same amine (for Sertraline synthesis), so separation is rarely necessary.

-

Action: If a single isomer is strictly required, recrystallization from ethanol usually enriches the major isomer (typically E).

Q: The reaction has plateaued at 90% conversion. Adding more reagent doesn't help. A: You have hit the Equilibrium Limit .[2] Water produced in the reaction is driving the reverse reaction (hydrolysis).

-

Fix 1 (Chemical): Add a dehydrating agent.[1][2][4] Molecular Sieves (3Å) added to the reaction flask can scavenge water and push conversion to >98%.

-

Fix 2 (Physical): Switch solvent to Toluene/Ethanol and use a Dean-Stark trap (if scale allows) to physically remove water, though this requires higher temperatures.[1][2]

Q: My product is an oil, but it should be a solid. A: This is common if residual solvent or Z-isomer prevents crystallization.[1][2]

-

Fix: Evaporate solvent completely. Triturate the oil with cold hexanes or pentane.[2] Scratch the flask sides to induce nucleation. 7-methyl-1-tetralone oxime should be a solid (MP ~35-40°C range, dependent on purity).[1][2]

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for stalled oximation reactions.

Module 4: Advanced Process Intensification

Q: Can I reduce the reaction time from hours to minutes? A: Yes, by using high-energy process technologies.[1][2]

-

Microwave Synthesis:

-

Continuous Flow Chemistry:

References

-

Sertraline Synthesis Pathways

-

Kinetics of Oximation

-

7-Methyl-1-Tetralone Data

-

General Oximation Protocols

-

Vogel's Textbook of Practical Organic Chemistry.[2] (Standard reference for Hydroxylamine/NaOAc buffer ratios).

-

Sources

- 1. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 5. Troubleshooting [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pearceip.law [pearceip.law]

- 8. 7-Methyl-1-tetralone | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Support Center: Solvent Selection for 7-Methyl-1-tetralone Oxime Thin Layer Chromatography

Welcome to the technical support center for optimizing the thin-layer chromatography (TLC) of 7-Methyl-1-tetralone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting for this specific analytical challenge. Our approach is grounded in the fundamental principles of chromatography, tailored to the unique chemical properties of your target molecule.

Understanding the Molecule: 7-Methyl-1-tetralone and its Oxime

7-Methyl-1-tetralone is a ketone derivative that serves as an intermediate in various organic syntheses.[1] The conversion of the ketone to its oxime introduces a polar hydroxyl group (-OH) and a nitrogen atom, significantly increasing the molecule's polarity. This change in polarity is the cornerstone of developing an effective TLC separation method to distinguish the oxime from the starting ketone and other potential impurities.

The key to successful TLC is to select a mobile phase (solvent system) that allows for differential partitioning of the compounds between the mobile phase and the stationary phase (typically silica gel). For this compound, a compound of moderate polarity, a solvent system of intermediate polarity will be required to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC of this compound?

A good starting point for a compound with the polarity of an aromatic oxime is a mixture of a non-polar and a moderately polar solvent. A common and effective initial system is a mixture of hexane and ethyl acetate.[2][3] We recommend starting with a ratio of 7:3 or 8:2 hexane:ethyl acetate . This should provide a good balance to move both the less polar starting material (7-Methyl-1-tetralone) and the more polar oxime product up the plate.

Q2: How does the polarity of the oxime compare to the starting ketone?

The oxime is significantly more polar than the corresponding ketone. The presence of the hydroxyl (-OH) group in the oxime allows for hydrogen bonding with the silica gel stationary phase. This stronger interaction means the oxime will move more slowly up the TLC plate, resulting in a lower Rf value compared to the 7-Methyl-1-tetralone starting material.

Q3: What are some alternative solvent systems if hexane/ethyl acetate doesn't provide good separation?

If the initial hexane/ethyl acetate system is not effective, you can explore other solvent combinations. Here are some logical next steps:

-

Dichloromethane/Methanol: This is a more polar system. Start with a high ratio of dichloromethane to methanol (e.g., 98:2 or 95:5) and gradually increase the methanol content. This system is particularly useful if your compounds are not moving significantly from the baseline in hexane/ethyl acetate.

-

Toluene/Ethyl Acetate: Toluene, an aromatic solvent, can sometimes offer different selectivity for aromatic compounds due to potential π-π interactions. A starting ratio of 8:2 or 9:1 toluene:ethyl acetate could be effective.

-

Benzene/Ethyl Acetate: Historically used for oximes of benzaldehyde derivatives, a benzene:ethyl acetate (83:17) system has shown success in separating syn and anti isomers of oximes. Due to the toxicity of benzene, toluene is often a suitable substitute.

Q4: How can I visualize the spots on the TLC plate?

Since this compound is an aromatic compound, the most convenient and non-destructive method is using a UV lamp at 254 nm .[4][5] The aromatic ring will absorb the UV light, and the spots will appear as dark areas on the fluorescent green background of the TLC plate.[4][5]

For more sensitive or specific visualization, chemical stains can be used:

-

Potassium Permanganate (KMnO4) stain: This stain reacts with oxidizable functional groups. The oxime functional group can be oxidized, and will appear as a yellow or brown spot on a purple background.

-

p-Anisaldehyde stain: This is a versatile stain for many functional groups, including ketones and oximes.[4] Upon heating, it can produce colored spots, which can aid in distinguishing between different compounds.[4]

-

Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6] This is a semi-destructive method as the spots will fade over time.[6]

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound in a question-and-answer format.

Problem 1: My spots are all at the bottom of the plate (low Rf).

-

Question: I've run my TLC in 9:1 hexane/ethyl acetate, and my spots have barely moved from the baseline. What should I do?

-

Answer: This indicates that the solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of the mobile phase. You can do this by:

-

Increasing the proportion of the more polar solvent. Try an 8:2, then a 7:3, and even a 1:1 hexane/ethyl acetate mixture.[3]

-

Switching to a more polar solvent system. A good next choice would be to try a dichloromethane/methanol system, starting with a low concentration of methanol (e.g., 98:2).

-

Problem 2: My spots are all at the top of the plate (high Rf).

-

Question: I used a 1:1 hexane/ethyl acetate mixture, and all my spots ran with the solvent front. How can I get better separation?

-

Answer: This is the opposite problem; your solvent system is too polar. To achieve a lower Rf and better separation, you need to decrease the polarity of the mobile phase.

-

Decrease the proportion of the more polar solvent. Try a 4:1 or 9:1 hexane/ethyl acetate mixture.[3]

-

If using a highly polar system like dichloromethane/methanol, reduce the amount of methanol.

-

Problem 3: My spots are streaking.

-

Question: My main spot for the oxime is a long streak instead of a tight circle. What causes this and how can I fix it?

-

Answer: Streaking can be caused by several factors:[7][8]

-

Sample Overload: You may have spotted too much of your sample on the plate.[7][8] Dilute your sample and spot a smaller amount.

-

Highly Polar Compound: The oxime is quite polar and may interact very strongly with the acidic silica gel. To counteract this, you can add a small amount of a modifier to your solvent system. A few drops of triethylamine or ammonia for basic compounds, or acetic acid for acidic compounds, can improve spot shape.[7] For the weakly acidic oxime, a drop of acetic acid might be beneficial.

-

Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

-

Polar Spotting Solvent: Applying the sample in a very polar solvent can create a "ring" effect on the baseline, leading to streaking.[7]

-

Problem 4: I can't see any spots on my plate.

-

Question: After running my TLC and looking under the UV lamp, I don't see any spots. What went wrong?

-

Answer: There are a few possibilities:

-

Sample Concentration is too Low: The amount of compound spotted may be below the limit of detection.[8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8]

-

Compound is not UV-active: While this compound is expected to be UV-active due to its aromatic ring, it's possible the concentration is too low for UV visualization. Try using a chemical stain like potassium permanganate or p-anisaldehyde.

-

Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the sample will dissolve into the solvent pool instead of eluting up the plate.[8]

-

Problem 5: The separation between my starting material and product is poor.

-

Question: My starting ketone and oxime product have very similar Rf values. How can I improve the resolution?

-

Answer:

-

Optimize the Solvent System: Fine-tune the ratio of your solvents. Sometimes a small change in the percentage of the polar component can significantly impact separation.

-

Try a Different Solvent System: As mentioned in the FAQs, switching to a solvent system with a different selectivity, such as one containing toluene, might improve separation of these aromatic compounds.

-

Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.

-

Consider a Different Stationary Phase: While silica gel is most common, alumina plates are slightly basic and can offer different selectivity, which may be beneficial for separating compounds with acidic or basic properties.[2]

-